An In-depth Technical Guide to the Chemical Properties of 2,4-Heptadien-6-one
An In-depth Technical Guide to the Chemical Properties of 2,4-Heptadien-6-one
Introduction and Molecular Identification
2,4-Heptadien-6-one is an organic compound featuring a conjugated system of two carbon-carbon double bonds and a ketone functional group.[1] This structure imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in biological and industrial research.[1] The molecule is a yellow liquid with a characteristic pungent odor.[1] Its utility spans from being a precursor for more complex molecules to its application in the production of fragrances and flavors.[1] Furthermore, it serves as a model compound for studying the biological effects of conjugated dienes and their interactions within metabolic pathways.[1]
This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, reactivity profile, and key applications, tailored for professionals in research and development.
It is important to note a nuance in its nomenclature. While commonly referred to as 2,4-Heptadien-6-one, the systematic IUPAC name is hepta-3,5-dien-2-one , as numbering priority is given to the ketone functional group. This guide will use the common name for consistency with prevalent literature and commercial labeling.
Table 1: Core Identifiers for 2,4-Heptadien-6-one
| Identifier | Value | Source |
|---|---|---|
| Common Name | 2,4-Heptadien-6-one | TCI, Sigma-Aldrich |
| IUPAC Name | hepta-3,5-dien-2-one | PubChem[1] |
| CAS Number | 3916-64-1 | Benchchem, TCI[1] |
| Molecular Formula | C₇H₁₀O | Benchchem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| Canonical SMILES | CC=CC=CC(=O)C | PubChem[1] |
| InChI Key | SWGLACWOVFCDQS-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
2,4-Heptadien-6-one is a light yellow to orange liquid at room temperature.[2] Commercial preparations are often stabilized with hydroquinone (HQ) to prevent polymerization and degradation.[2]
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Light yellow to Yellow to Orange clear liquid | Ambient | TCI |
| Physical State | Liquid | 20 °C | TCI[2] |
| Boiling Point | 88 °C | at 29 mmHg | TCI[2] |
| Flash Point | 56 °C | - | TCI |
| Specific Gravity | 0.90 | 20/20 °C | TCI |
| Refractive Index | 1.52 | - | TCI |
| Purity (Commercial) | >95.0% (GC) | - | TCI |
Spectroscopic and Analytical Characterization
Structural elucidation and purity assessment of 2,4-Heptadien-6-one rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data is proprietary to manufacturers, the structure can be readily confirmed by ¹H and ¹³C NMR.
-
¹H NMR: The spectrum is expected to show distinct signals in the olefinic region (δ 5.0-7.5 ppm) corresponding to the four protons on the C2-C5 diene system. The coupling constants between these protons would be indicative of their (E,E)-stereochemistry. A singlet in the upfield region (δ ~2.2 ppm) would correspond to the acetyl methyl protons (C7), and a doublet (δ ~1.9 ppm) would represent the terminal methyl protons (C1).
-
¹³C NMR: The spectrum would feature a characteristic signal for the carbonyl carbon (C6) in the downfield region (δ > 190 ppm). Four signals would appear in the sp² region (δ 120-150 ppm) for the diene carbons, and two sp³ signals for the methyl carbons would be observed in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups. The spectrum would be characterized by:
-
A strong, sharp absorption band around 1670-1690 cm⁻¹ , indicative of the α,β-unsaturated ketone (C=O stretch).
-
One or more medium-intensity bands in the 1600-1650 cm⁻¹ region, corresponding to the conjugated C=C stretching vibrations.
-
Various C-H stretching and bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 110. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z = 95, and the loss of an acetyl group (•COCH₃) to yield a prominent peak at m/z = 67.
Chromatographic Analysis
Gas Chromatography (GC) is the standard method for assessing the purity of 2,4-Heptadien-6-one, with commercial grades typically exceeding 95.0%.[2]
Chemical Synthesis: An Exemplary Protocol
The most common and efficient synthesis of 2,4-Heptadien-6-one is through a base-catalyzed aldol condensation reaction.[1]
Principle: Aldol Condensation
This reaction involves the condensation of acetone and crotonaldehyde.[1] The base (sodium hydroxide) deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of crotonaldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to form the stable, conjugated dienone system.
Detailed Experimental Protocol
The following protocol is based on established industrial methods.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, charge acetone and crotonaldehyde.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide to the mixture while maintaining vigorous stirring. The addition is exothermic and should be controlled to keep the temperature within the desired range.
-
Reaction: Maintain the reaction mixture at a temperature of 30-40°C for approximately 6 hours to ensure complete conversion.[1]
-
Quenching & Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Extract the product from the aqueous phase using toluene.[1]
-
Washing: Wash the organic layer with water and then with a brine solution to remove residual catalyst and impurities.
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Product Validation: The resulting yellow oil is the desired 2,4-Heptadien-6-one. Confirm purity and identity using GC and NMR spectroscopy. This process typically yields the product with high purity (97.8%) and in high yield (91.3%).[1]
Reactivity Profile
The chemical behavior of 2,4-Heptadien-6-one is dominated by its conjugated dienone structure, which provides multiple sites for chemical attack.[1]
Oxidation
The double bonds and the ketone can be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can cleave the double bonds, leading to the formation of carboxylic acids or aldehydes.[1]
Reduction
The ketone and diene moieties can be selectively or fully reduced.
-
Selective Ketone Reduction: Sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, leaving the diene system intact.
-
Complete Reduction: Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the ketone to an alcohol, and under harsher conditions, may also reduce the double bonds.[1] Catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the double bonds and potentially the ketone.
Nucleophilic and Cycloaddition Reactions
The conjugated system is highly susceptible to nucleophilic attack.
-
Michael (1,4-) Addition: The β-carbon (C4) is electrophilic due to conjugation. Soft nucleophiles (like amines or thiols) will preferentially attack this position in a Michael addition reaction.[1]
-
Direct (1,2-) Addition: Hard nucleophiles (like organolithium reagents) may attack the carbonyl carbon directly.
-
Cycloaddition Reactions: The diene system can participate as the 4π component in Diels-Alder reactions with suitable dienophiles, providing a route to construct six-membered rings.
Applications in Research and Industry
2,4-Heptadien-6-one is a versatile compound with several documented applications.
-
Synthetic Chemistry: It is a key starting material for synthesizing more complex organic molecules, leveraging its multiple reactive sites.[1]
-
Biological and Medicinal Research: The compound is utilized in studies of enzyme interactions and metabolic pathways.[1] Preliminary research suggests it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2.[1]
-
Industrial Use: It is employed in the formulation of fragrances and flavors, contributing to a range of sensory profiles.[1]
Safety, Handling, and Storage
Proper handling of 2,4-Heptadien-6-one is crucial due to its hazardous properties.
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
|---|---|---|
| Hazard | H226 | Flammable liquid and vapor.[2] |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. | |
| H340 | May cause genetic defects. | |
| H412 | Harmful to aquatic life with long lasting effects.[2] | |
| Precautionary | P201/P202 | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |
| P242 | Use non-sparking tools. | |
| P261 | Avoid breathing mist or vapors. | |
| P273 | Avoid release to the environment.[2] |
| | P308+P313 | IF exposed or concerned: Get medical advice/attention. |
Storage: Store in a cool, dark, and well-ventilated area (<15°C is recommended).[2] Ensure the container is tightly sealed. The compound is often supplied with a stabilizer like hydroquinone (HQ) to inhibit polymerization.
References
-
2,4-Heptadienal | C7H10O | CID 5283321 - PubChem. [Link]
-
2,4-Heptadien-6-ynal, (E,E)- | C7H6O - PubChem. [Link]








